molecular formula C10H12N2O4 B8441686 4-Methoxy-N-methyl-3-nitrobenzeneacetamide

4-Methoxy-N-methyl-3-nitrobenzeneacetamide

Cat. No.: B8441686
M. Wt: 224.21 g/mol
InChI Key: WNRGQYBUQSLSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-methyl-3-nitrobenzeneacetamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-N-methylacetamide

InChI

InChI=1S/C10H12N2O4/c1-11-10(13)6-7-3-4-9(16-2)8(5-7)12(14)15/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

WNRGQYBUQSLSPD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.2 g (19.8 mmol) of 4-hydroxy-N-methyl-3 -nitrobenzeneacetamide in 50 mL of DMF containing 5.5 g of anhydrous potassium carbonate was added 5.6 mL of dimethyl sulfate. The mixture was heated at 60°-70° C. for 45 min, treated with an additional 3.0 mL of methyl sulfate, and heated for another 30 min. The mixture was cooled, poured into 200 mL water, and extracted with dichloromethane. The extracts were washed with water, dried and evaporated to give a solid which was recrystallized from ethanol-water to afford 3.7 g of a yellowish solid (82%). 1H NMR (300 MHz, CDCl3) δ 7.71 (s, 1H), 7.47 (d, 1H, J =9.0 Hz), 7.25 (d, 1H, J =8.4 Hz), 5.71 (brs, 1H), 3.90 (s, 3H) 3.47 (s, 2H), 2.75 (d, 3H, J=4.8 Hz).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
82%

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